molecular formula C13H15NO3 B8351198 6-(4-Hydroxy-1-oxobutyl)-3,4-dihydrocarbostyril

6-(4-Hydroxy-1-oxobutyl)-3,4-dihydrocarbostyril

Cat. No. B8351198
M. Wt: 233.26 g/mol
InChI Key: JAIWGXHXCCOZPC-UHFFFAOYSA-N
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Patent
US04455422

Procedure details

14.4 Grams of 3,4-dihydrocarbostyril and 10 g of γ-butyrolacton were mixed into 120 g of polyphosphoric acid and stirred at 80°-90° C. for 10 hours. The reaction mixture was poured into 300 ml of ice-water and was allowed to stand overnight. Then the precipitates thus formed were collected by filtration and washed with water, then recrystallized from ethanol-ethyl acetate to obtain 9.5 g of 6-(4-hydroxy-1-oxobutyl)-3,4-dihydrocarbostyril, having the melting point of 175°-176° C. in colorless prism-like crystals. Next, 5 g of 6-(4-hydroxy-1-oxobutyl)-3,4-dihydrocarbostyril and 0.5 g of palladium black were mixed in 160 ml of ethanol and the mixture was subjected to catalytic reduction under 3 kg/cm2 of hydrogen gas at 60° C. for 6 hours. The reaction mixture was then cool and was added 1 ml of concentrated hydrochloric acid thereinto. Further the reaction mixture was subjected to the catalytic reduction under 3 kg/cm2 of hydrogen gas for 6 hours. The reaction mixture was filtered and the mother liquor was concentrated under a reduced pressure. The residue was recrystallized from ligroin to obtain 3.2 g of 6-(4-hydroxybutyl)-3,4-dihydrocarboxtryril, having the melting point of 133°-134° C. Next, 3.2 g of 6-(4-hydroxybutyl)-3,4-dihydrocarbostyril and 5 ml of thionyl chloride were mixed into 50 ml of chloroform and the mixture was stirred at a room temperature for 24 hours. The reaction mixture was concentrated under a reduced pressure. The residue was then recrystallized from ligroin to obtain 1.8 g of 6 -(4-chlorobutyl)-3,4-dihydrocarbostryl, having the melting point of 119°-121° C., in colorless prism-like crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH2:4][C:2]1=[O:3].[C:12]1(=[O:17])[O:16][CH2:15][CH2:14][CH2:13]1>>[OH:17][CH2:12][CH2:13][CH2:14][C:15]([C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[NH:1][C:2](=[O:3])[CH2:4][CH2:5]2)=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)CCC2=CC=CC=C12
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCO1)=O
Name
polyphosphoric acid
Quantity
120 g
Type
reactant
Smiles
Step Two
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at 80°-90° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then the precipitates thus
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-ethyl acetate

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OCCCC(=O)C=1C=C2CCC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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